molecular formula C3HF8N B14442147 Difluoromethylbis(trifluoromethyl)amine CAS No. 73563-15-2

Difluoromethylbis(trifluoromethyl)amine

Cat. No.: B14442147
CAS No.: 73563-15-2
M. Wt: 203.03 g/mol
InChI Key: BOXXLRRPGNOFCW-UHFFFAOYSA-N
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Description

Difluoromethylbis(trifluoromethyl)amine: is a chemical compound with the molecular formula C₃HF₈N and a molecular weight of 203.0340 g/mol It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the use of CF₃SO₂Na (sodium trifluoromethanesulfinate) as a reagent, which allows for the trifluoromethylation of secondary amines under mild conditions . Another approach involves the use of metal-based methods to transfer CF₂H groups to specific sites on the molecule .

Industrial Production Methods: Industrial production methods for difluoromethylbis(trifluoromethyl)amine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Difluoromethylbis(trifluoromethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various metal catalysts for other transformations . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated amines, while substitution reactions can produce a variety of substituted amine derivatives .

Mechanism of Action

The mechanism of action of difluoromethylbis(trifluoromethyl)amine involves its ability to form strong bonds with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one type of fluorinated group .

Properties

CAS No.

73563-15-2

Molecular Formula

C3HF8N

Molecular Weight

203.03 g/mol

IUPAC Name

N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine

InChI

InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H

InChI Key

BOXXLRRPGNOFCW-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

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